molecular formula C9H16N2O4 B12800034 Ethyl cyclohexyl(nitro)carbamate CAS No. 6268-39-9

Ethyl cyclohexyl(nitro)carbamate

Cat. No.: B12800034
CAS No.: 6268-39-9
M. Wt: 216.23 g/mol
InChI Key: AJJXRCYKNIXDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl cyclohexyl(nitro)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is particularly notable for its unique structure, which includes an ethyl group, a cyclohexyl group, and a nitro group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyclohexyl(nitro)carbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The resulting carbamate is then nitrated using a mixture of fuming nitric acid and acetic anhydride

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient and high-yield production. The nitration step is carefully controlled to avoid over-nitration and to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyclohexyl(nitro)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Nitroso derivatives, nitrate derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl carbamates.

Scientific Research Applications

Ethyl cyclohexyl(nitro)carbamate has several scientific research applications:

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its biological activity.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl cyclohexyl(nitro)carbamate involves its interaction with specific molecular targets. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components. The carbamate moiety can inhibit enzymes such as acetylcholinesterase by forming a stable carbamylated enzyme complex . This inhibition disrupts normal enzyme function and can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Similar in structure but lacks the cyclohexyl and nitro groups.

    Cyclohexyl carbamate: Similar in structure but lacks the ethyl and nitro groups.

    Nitrocarbamate: Similar in structure but lacks the ethyl and cyclohexyl groups.

Uniqueness

Ethyl cyclohexyl(nitro)carbamate is unique due to the presence of all three functional groups: ethyl, cyclohexyl, and nitro. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

6268-39-9

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl N-cyclohexyl-N-nitrocarbamate

InChI

InChI=1S/C9H16N2O4/c1-2-15-9(12)10(11(13)14)8-6-4-3-5-7-8/h8H,2-7H2,1H3

InChI Key

AJJXRCYKNIXDLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C1CCCCC1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.